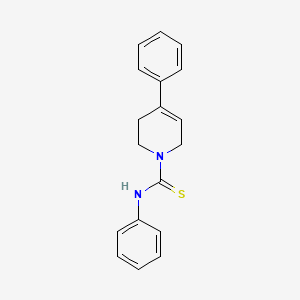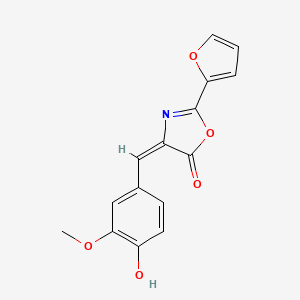
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FMOX, is a heterocyclic organic compound that has various applications in scientific research. It is a yellow crystalline powder that is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through multiple pathways. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is also soluble in polar solvents, making it easy to dissolve in various experimental solutions. However, 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations for lab experiments. It is sensitive to light and air, and its stability decreases over time. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is to investigate its effects on other diseases such as diabetes and neurodegenerative disorders. Another potential direction is to explore its potential as a drug candidate for cancer treatment. Further studies are also needed to elucidate the exact mechanism of action of 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to optimize its chemical structure for improved efficacy and stability.
Conclusion:
In conclusion, 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic organic compound that has various applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been extensively studied for its biochemical and physiological effects. Although 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations for lab experiments, it has several advantages and has potential for future research.
Méthodes De Synthèse
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized by the reaction of 2-furylamine and 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting yellow precipitate is filtered and washed with ethanol to obtain pure 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(2-furyl)-4-(4-hydroxy-3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce oxidative stress and inflammation in various animal models.
Propriétés
IUPAC Name |
(4E)-2-(furan-2-yl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-19-13-8-9(4-5-11(13)17)7-10-15(18)21-14(16-10)12-3-2-6-20-12/h2-8,17H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVSQAZFVBWTPQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)
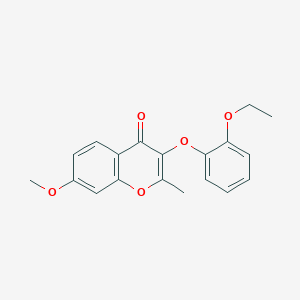
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
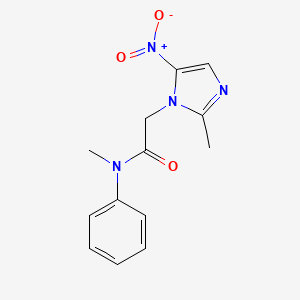
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)


![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)
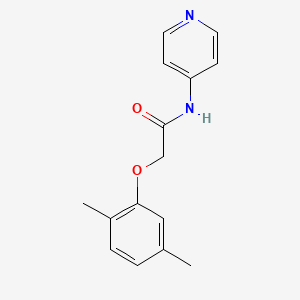
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5747110.png)
